molecular formula C13H22N2O3S B13492821 5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide

5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide

Cat. No.: B13492821
M. Wt: 286.39 g/mol
InChI Key: HKZDDLVYQAVVMM-UHFFFAOYSA-N
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Description

5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is a versatile chemical compound widely used in scientific research. Its applications span across pharmaceutical development, organic synthesis, and medicinal chemistry studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide typically involves the reaction of 5-amino-2-hydroxybenzenesulfonamide with diethylamine and isopropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and bases like sodium hydride or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various alkoxy derivatives depending on the substituent used.

Scientific Research Applications

5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is extensively used in:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential therapeutic agent in drug development.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The isopropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N,N-diethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
  • 4-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide

Uniqueness

5-amino-N,N-diethyl-2-(propan-2-yloxy)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the amino and isopropoxy groups significantly influences its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C13H22N2O3S

Molecular Weight

286.39 g/mol

IUPAC Name

5-amino-N,N-diethyl-2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C13H22N2O3S/c1-5-15(6-2)19(16,17)13-9-11(14)7-8-12(13)18-10(3)4/h7-10H,5-6,14H2,1-4H3

InChI Key

HKZDDLVYQAVVMM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)OC(C)C

Origin of Product

United States

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